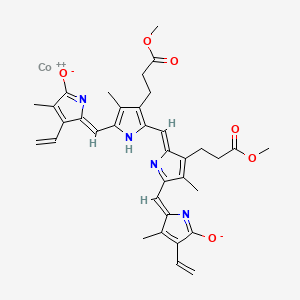

Biliverdin IX alpha dimethyl ester

Description

Properties

CAS No. |

57158-62-0 |

|---|---|

Molecular Formula |

C35H36CoN4O6 |

Molecular Weight |

667.6 g/mol |

IUPAC Name |

cobalt(2+);(5Z)-3-ethenyl-5-[[(5Z)-5-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxidopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-4-(3-methoxy-3-oxopropyl)-3-methylpyrrol-2-yl]methylidene]-4-methylpyrrol-2-olate |

InChI |

InChI=1S/C35H38N4O6.Co/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28;/h9-10,15-17,37H,1-2,11-14H2,3-8H3,(H,38,43)(H,39,42);/q;+2/p-2/b28-15-,29-16-,30-17-; |

InChI Key |

AXLAWJRQHZXBNG-NTSDOMACSA-L |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=N3)[O-])C)C=C)C)CCC(=O)OC)N=C1C=C4C(=C(C(=N4)[O-])C=C)C)CCC(=O)OC.[Co+2] |

Isomeric SMILES |

CC1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)[O-])C)C=C)C)CCC(=O)OC)/N=C1/C=C\4/C(=C(C(=N4)[O-])C=C)C)CCC(=O)OC.[Co+2] |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=N3)[O-])C)C=C)C)CCC(=O)OC)N=C1C=C4C(=C(C(=N4)[O-])C=C)C)CCC(=O)OC.[Co+2] |

Synonyms |

iliverdin IX alpha dimethyl ester biliverdin IX alpha dimethyl ester, copper complex biliverdin IX alpha dimethyl ester, maganese complex biliverdin IX alpha dimethyl ester, nickel complex biliverdin IX alpha dimethyl ester, zinc complex |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Methodologies for Biliverdin Ix Alpha Dimethyl Ester

Semisynthetic Routes to Biliverdin (B22007) IX Alpha Dimethyl Ester from Natural Precursors

Semisynthetic methods leverage naturally occurring, structurally related compounds as starting materials, providing efficient pathways to biliverdin IX alpha dimethyl ester.

From Heme (Haemin): A foundational method involves the oxidative cleavage of haemin (the chloride salt of heme). This process mimics the biological degradation of heme and produces a mixture of the four biliverdin IX isomers (α, β, γ, δ). The resulting isomers are then separated as their dimethyl esters, typically using chromatographic techniques like thin-layer chromatography (TLC). nih.govresearchgate.net

From Bilirubin (B190676): Isomerically pure biliverdin IX alpha can be prepared in high yield (over 70%) through the dehydrogenation of bilirubin IX alpha. nih.gov This reaction is commonly achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in dimethyl sulfoxide (B87167). However, the reaction conditions must be carefully controlled, as improper reagent concentrations or mixing order can lead to the formation of other isomers (IIIα and XIIIα) through disproportionation reactions. nih.gov

From Emu Eggshells: A practical and pedagogically valuable method involves the direct extraction of biliverdin IXα from emu eggshells, which contain it as a natural pigment. The process uses a methanolic sulfuric acid-based extraction protocol that simultaneously extracts the pigment and esterifies its carboxylic acid groups, yielding the dimethyl ester directly. researchgate.netdntb.gov.ua The extracted compound can then be purified by flash column chromatography. researchgate.net

From Verdohemochrome (B97535): Verdohemochrome IX alpha, an intermediate in heme degradation, can be converted to biliverdin IX alpha. nih.gov This conversion can proceed via an oxidoreductive cleavage, demonstrating that hydrolysis is not a required step and providing insight into the mechanisms of heme catabolism. nih.gov

Table 1: Comparison of Semisynthetic Routes

| Natural Precursor | Key Reagent/Process | Product | Key Advantages | Ref. |

| Heme (Haemin) | Oxidative Cleavage | Mixture of Biliverdin IX Isomers | Access to all four isomers | researchgate.net |

| Bilirubin IXα | DDQ Dehydrogenation | Isomerically Pure Biliverdin IXα | High yield and isomeric purity | nih.gov |

| Emu Eggshells | Acid-catalyzed Extraction & Esterification | Biliverdin IXα Dimethyl Ester | Direct, uses a readily available natural source | researchgate.net |

| Verdohemochrome IXα | Oxidoreductive Cleavage | Biliverdin IXα | Provides mechanistic insights into heme catabolism | nih.gov |

Total Synthesis Approaches for this compound

Total synthesis, or de novo synthesis, allows for the construction of this compound from simple, non-natural building blocks. This approach offers the significant advantage of enabling site-specific isotopic labeling. nih.gov

The landmark total synthesis was first reported by Fischer and Plieninger in 1942. nih.gov Since then, numerous other creative strategies have been developed. nih.gov A common modern strategy involves the condensation of two dipyrrolic subunits, often referred to as the "left-hand" (A-B rings) and "right-hand" (C-D rings) halves of the molecule. nih.govacs.org

One highly economical modern route begins with butyrolactone, a very inexpensive starting material, to synthesize the B, C, and D rings. acs.org A key step in this pathway involves the condensation of an AB-ring mono-methyl ester compound with a formyl-functionalized CD-ring system. This approach successfully yields the desired mono-methyl ester of biliverdin IXα without forming other isomers, a significant improvement over earlier methods that produced difficult-to-separate mixtures. acs.org Another modular assembly approach involves the pairwise cross-coupling of four distinct building blocks to form the left-hand and right-hand subunits, which are then condensed using sulfuric acid to afford the final biliverdin dimethyl ester in high yield (98%). nih.gov

Regioselective Functionalization and Modification Strategies for this compound Analogs

Regioselective functionalization allows for the precise chemical modification of a specific site on the biliverdin molecule. A key example is the synthesis of biliverdin glucuronides, which are important metabolites.

This has been achieved by the nucleophilic substitution of a protected glucuronic acid derivative with the tetrabutylammonium (B224687) salt of biliverdin. nih.gov After the coupling reaction, the protecting groups are removed under mild acidic conditions to yield the biliverdin glucuronides. This method allows for the synthesis of pigments identical to those derived from bile and can be controlled to produce specific anomers (isomers at the anomeric carbon of the sugar). nih.gov

Synthesis of Isotopically Labeled this compound for Mechanistic Probes

Isotopically labeled biliverdin and its precursors are indispensable tools for studying its metabolic fate, distribution, and reaction mechanisms. nih.gov

Biosynthetic Labeling: Early studies produced ¹⁴C-labeled bilirubin (a direct precursor to biliverdin) by feeding isotopically labeled heme precursors, such as ¹⁴C-glycine or ¹⁴C-aminolevulinic acid, to animals and subsequently isolating the labeled pigment. nih.gov

Chemical Labeling: ³H-bilirubin has been prepared by the reduction of biliverdin with sodium borotritiide. nih.gov

Site-Specific Labeling via Total Synthesis: The most versatile method is de novo chemical synthesis, which allows for the precise, high-content incorporation of isotopes like ¹³C and ¹⁴C at specific positions within the molecular framework. nih.gov

Oxygen-18 Labeling: To investigate the mechanism of heme cleavage, ¹⁸O₂ has been used in the conversion of verdohemochrome to biliverdin. This experiment demonstrated that an atom of ¹⁸O was incorporated into the resulting biliverdin molecule, providing crucial evidence about the origin of the terminal oxygen atoms. nih.gov

Development of Novel Analogs and Derivatives of this compound for Research Applications

The synthesis of novel analogs and derivatives of this compound has opened up new avenues for research, particularly in bio-imaging and photochemistry.

Fluorescent Protein Chromophores: Biliverdin dimethyl ester is of significant interest as a chromophore for developing far-red and ultra-red fluorescent proteins used in advanced bio-imaging. frontierspecialtychemicals.com These proteins can be used as sensors to detect biliverdin in biological samples, such as blood serum. frontierspecialtychemicals.com

Photochemical Studies: The synthesis of analogs has been crucial for understanding the photochemistry of bilins. For example, pterobilin (biliverdin IXγ) dimethyl ester was found to be an effective photoprotector against the photo-oxidation of bilirubin. researchgate.net In contrast, its cyclized derivatives, phorcabilin and sarpedobilin, did not show this protective effect. researchgate.net

Photoisomerization and Cyclization Analogs: The synthetic biopyrrin A dimethyl ester, an analog of one half of the biliverdin structure, was discovered to undergo facile photoisomerization and photocyclization upon irradiation with light, forming a product named lumipyrrin. nih.gov This provides a model for understanding similar photochemical transformations in larger bilin structures. nih.gov

Table 2: Novel Analogs/Derivatives and Their Research Applications

| Analog/Derivative | Synthetic Approach | Research Application | Ref. |

| Biliverdin Glucuronides | Regioselective glycosylation | Study of bilirubin/biliverdin metabolism | nih.gov |

| Pterobilin (Biliverdin IXγ) Dimethyl Ester | Synthesis/Isolation | Study of photoprotective effects | researchgate.net |

| Biopyrrin A Dimethyl Ester | De novo synthesis | Model for studying photoisomerization and photocyclization | nih.gov |

| Chromophore for smURFP | Incorporation into protein | Far-red fluorescent biosensor for biliverdin detection | frontierspecialtychemicals.com |

Advanced Spectroscopic and Structural Elucidation of Biliverdin Ix Alpha Dimethyl Ester

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Analysis of Biliverdin (B22007) IX Alpha Dimethyl Ester

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of Biliverdin IX alpha dimethyl ester. Both ¹H and ¹³C NMR have been employed to assign the signals of the molecule, providing insights into its conformation in solution. researchgate.netresearchgate.net

In a study utilizing two-dimensional NMR techniques such as ¹³C-¹H HSQC, ¹H-¹H TOCSY, and ¹H-¹H NOESY in dimethyl sulfoxide (B87167) (DMSO), a detailed assignment of the ¹H NMR signals was achieved. researchgate.net The data, compared with previous work on biliverdin in other solvents and bilirubin (B190676) in DMSO, confirmed that the nitrogen atoms in all four pyrrole (B145914) rings are protonated. researchgate.netresearchgate.net The broad, downfield signal observed at 12.29 ppm was assigned to the two protons of the propionyl carboxyl groups. researchgate.net

Proton NMR spectra have also been measured in deuterated methanol (B129727) (CD₃OD). portlandpress.com These studies have been crucial in confirming the hydrogen-bonded structures of biliverdin isomers. portlandpress.com The aggregation of biliverdin derivatives, promoted by the free propionic acid substituents, can lead to low resolution in certain solvent mixtures like CDCl₃/CD₃OD, as indicated by small T2 and T1 values. researchgate.net

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO researchgate.net

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|

Table Note: This table presents a selection of assigned proton chemical shifts. For a comprehensive list, refer to the cited literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy as a Tool for Conformational and Electronic Structure Studies of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in investigating the conformational and electronic structure of this compound. The molecule typically exhibits two main absorption bands: a strong, sharp band in the near-UV region (Soret band) and a broader band in the visible region (Q-band). nih.govrsc.org

In methanol, the absorption spectrum of this compound shows a sharp band around 375 nm and a broad band at approximately 650 nm. nih.gov The long-wavelength band is particularly sensitive to the presence of acid. nih.gov For instance, a tenfold molar excess of HCl can cause a significant red shift of 35 to 50 nm and nearly double the maximum absorption. nih.gov The molar absorption coefficients are identical for the free acid and the dimethyl ester forms. nih.gov

The solvent environment influences the absorption maxima. For example, the absorption spectrum in methanol shows a redshift compared to its appearance in chloroform (B151607) and acetonitrile (B52724). rsc.org This solvatochromism is indicative of changes in the electronic structure and conformation of the molecule in different solvents. rsc.org Specifically, the S₀ → S₁ transition is observed around 660 nm, while the S₀ → Sₙ>₁ transition is assigned to the peak at 375 nm. rsc.org

Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents nih.govrsc.orgresearchgate.netomlc.org

| Solvent | Soret Band (nm) | Q-Band (nm) |

|---|---|---|

| Methanol | 375 | ~650-666 |

| Chloroform | 379 | 658 |

| Acetonitrile | - | 658 |

| Benzene | 381 | - |

Table Note: The exact positions of the absorption maxima can vary slightly depending on the specific experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Investigating Molecular Dynamics of this compound

Vibrational spectroscopy, including Infrared (IR) and Resonance Raman (RR) spectroscopy, provides valuable information about the molecular dynamics and structure of this compound. These techniques probe the vibrational modes of the molecule, which are sensitive to its conformation and intermolecular interactions.

Resonance Raman spectroscopy has been used to study the constitutional isomers of biliverdin dimethyl ester, revealing that despite different substitution patterns, the compositions of the normal modes are closely related. acs.orgnih.gov This similarity extends to the photoisomers obtained upon double-bond photoisomerization. nih.gov For one of the photoisomers of this compound, a EZZ configuration has been proposed based on RR spectral comparisons. nih.gov

IR spectroscopy, often in the form of Fourier-Transform Infrared (FTIR) spectroscopy, complements RR data by providing information on infrared-active vibrational modes. acs.orgresearchgate.net The combination of both techniques allows for a more complete vibrational analysis of the molecule. acs.org For instance, studies on the interaction of biliverdin with proteins have utilized RR spectroscopy to identify multiple conformations of the chromophore stabilized within the protein's binding pocket. rsc.org

Mass Spectrometry Techniques for Identification and Purity Assessment of this compound

Mass spectrometry (MS) is a crucial technique for the identification and purity assessment of this compound. researchgate.netnih.gov Electrospray ionization (ESI) is a commonly used soft ionization method that allows for the detection of the intact molecular ion. researchgate.net

High-resolution mass spectrometry (HR-MS) provides precise mass measurements, which can confirm the elemental composition of the molecule. For example, ESI⁺ HR-MS has been used to confirm the composition of this compound as C₃₅H₃₈N₄O₆ by detecting the protonated molecule [M+H]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, which aids in its structural confirmation and differentiation from its isomers. nih.govfrontiersin.org For Biliverdin IX alpha, a major fragment ion is observed at m/z 209.2. nih.govfrontiersin.org Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful combination for separating biliverdin isomers and assessing the purity of a sample. nih.govfrontiersin.org Purity levels of over 99% have been demonstrated using this technique. frontiersin.org

Table 3: Mass Spectrometry Data for this compound researchgate.netnih.govfrontiersin.org

| Technique | Ion | Observed m/z | Information Provided |

|---|---|---|---|

| ESI⁺ HR-MS | [M+H]⁺ | - | Elemental Composition (C₃₅H₃₈N₄O₆) |

| LC-MS/MS | Precursor Ion | 583.21 | Molecular Mass |

X-ray Crystallography and Diffraction Studies of this compound and Its Complexes

X-ray crystallography and diffraction studies are the definitive methods for determining the three-dimensional structure of molecules in the solid state. While obtaining suitable crystals of this compound itself can be challenging, the crystal structure of its complexes with proteins has provided significant insights into its binding and conformation.

The crystal structure of biliverdin reductase (BVR), an enzyme that metabolizes biliverdin, has been solved in complex with its cofactor. nih.govcapes.gov.br These structures reveal that the biliverdin molecule binds in a cleft at the interface of the N-terminal and C-terminal domains of the enzyme. nih.gov The nicotinamide (B372718) ring of the cofactor is positioned adjacent to the biliverdin, facilitating hydride transfer during the reduction process. nih.gov

Although a crystal structure of isolated this compound is not detailed in the provided search results, the study of its complexes highlights how the protein environment influences the conformation of the tetrapyrrole chain. rsc.orgnih.gov DFT calculations on dimer models of biliverdin derivatives have been used to interpret spectroscopic data and are in agreement with X-ray diffraction data on similar compounds, suggesting the formation of dimeric structures. mdpi.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiral Properties of this compound Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy are powerful techniques for studying the chiral properties of molecules. While this compound itself is achiral, its derivatives can be made chiral, or it can become optically active upon binding to a chiral environment, such as a protein.

Studies on chiral derivatives of biliverdin have demonstrated the utility of CD spectroscopy in probing their stereochemistry. nih.gov For instance, the VCD and ECD spectra of chiral dimethylmesobiliverdin-XIIIα have been reported. nih.gov The presence of strong bisignate VCD features in the presence of metal ions like Zn²⁺ suggests the formation of chiral aggregates. nih.gov

The interaction of bilirubin, a reduction product of biliverdin, with human serum albumin (HSA) has been shown to induce a strong CD signal. nih.gov This indicates that the binding to the protein induces a chiral conformation in the otherwise achiral bilirubin molecule. Similar principles apply to biliverdin and its derivatives when they interact with chiral hosts.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bilirubin |

| Verdohemochrome (B97535) IX alpha |

| Mesobiliverdin-IXα dimethyl ester |

| Mesobilirubin-IXα dimethyl ester |

| Biliverdin IX |

| Mesobiliverdin XIII |

| Dimethylmesobiliverdin–XIIIα |

| Zinc |

| Human Serum Albumin (HSA) |

Enzymatic and Biochemical Transformations Involving Biliverdin Ix Alpha Dimethyl Ester in Vitro

Mechanistic Studies of Biliverdin (B22007) Reductase Activity on Biliverdin IX Alpha Dimethyl Ester Substrate

In vitro studies have been crucial in defining the substrate specificity of biliverdin reductase (BVR), the enzyme responsible for the conversion of biliverdin to bilirubin (B190676). Research focusing on the activity of BVR from various sources, including rat spleen and liver, has provided definitive insights into its interaction with biliverdin analogs. These studies have demonstrated that the free propionic acid side chains of the biliverdin molecule are critical for enzyme recognition and catalytic activity.

A key finding in this area is that this compound is not a substrate for biliverdin reductase. researchgate.net The esterification of the two propionic acid groups at the C8 and C12 positions of the biliverdin IX alpha molecule prevents its binding to the active site of the enzyme. This observation underscores the stringent structural requirements of biliverdin reductase. The enzyme's inability to reduce the dimethyl ester derivative highlights the importance of the carboxylate groups for proper substrate orientation and interaction within the enzyme's active site, which is a prerequisite for the hydride transfer from the NADPH or NADH cofactor.

Interactions of this compound with Heme Oxygenase Systems In Vitro

The interaction of this compound with heme oxygenase (HO) systems in vitro is primarily indirect, with the compound serving as a crucial analytical tool rather than a direct substrate or effector of the enzyme. Heme oxygenase catalyzes the rate-limiting step in heme catabolism, converting heme into biliverdin IX alpha, carbon monoxide, and free ferrous iron. mdpi.comfrontiersin.org The direct product of this enzymatic reaction is the free acid form, biliverdin IX alpha.

In biochemical studies designed to characterize the products of the heme oxygenase reaction, this compound is often used as a reference standard or a derivative for analysis. To confirm the identity and isomeric purity of the enzymatically produced biliverdin, the reaction product is typically extracted and then chemically converted to its dimethyl ester. nih.gov This derivatization is performed because the esterified form is more volatile and less polar, making it more amenable to separation and analysis by techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). nih.govnih.gov

For example, reversed-phase HPLC analysis has been successfully used to separate the dimethyl esters of the four biliverdin IX isomers (α, β, γ, and δ). nih.gov By comparing the retention time of the derivatized product from the heme oxygenase reaction with that of a pure this compound standard, researchers have unequivocally confirmed that the enzyme specifically cleaves the alpha-methene bridge of the heme macrocycle to exclusively produce the IX alpha isomer. nih.gov Therefore, while this compound does not directly participate in the catalytic cycle of heme oxygenase, its use is integral to the in vitro verification and characterization of the enzyme's product specificity.

Role of this compound as an Intermediate in Model Heme Catabolism Pathways

In the study of model heme catabolism pathways, this compound does not function as a true biochemical intermediate but rather as a stable chemical derivative used for the isolation, identification, and characterization of the actual intermediates. The physiological pathway of heme degradation proceeds from heme to biliverdin IX alpha and subsequently to bilirubin IX alpha. frontiersin.orgnih.gov

The process of converting heme to biliverdin involves a complex series of oxidative steps catalyzed by heme oxygenase. One of the proposed intermediates in this conversion is verdoheme. nih.gov In studies aimed at elucidating this pathway, verdohemochrome (B97535) IX alpha has been isolated and its structure confirmed by its chemical conversion to this compound. nih.gov This conversion serves as a chemical proof of structure, linking the intermediate to the final biliverdin product.

The esterification to the dimethyl ester is a common strategy in these model systems for several reasons:

Enhanced Stability: The ester form is generally more stable than the free acid, protecting the carboxyl groups from degradation during purification and analysis.

Improved Solubility: It exhibits better solubility in organic solvents used for extraction and chromatography. researchgate.net

Facilitated Purification: The change in polarity upon esterification aids in its separation from more polar compounds in the reaction mixture using techniques like flash column chromatography. researchgate.net

Therefore, the role of this compound in the context of model heme catabolism is that of a key analytical marker, enabling researchers to trace the path of heme degradation and confirm the structure of transient or unstable intermediates.

Cofactor and Ligand Binding Studies of this compound with Apoflavoproteins and Other Enzymes

This compound has emerged as a significant molecule in the field of bio-imaging, specifically in the development of far-red fluorescent proteins. frontierspecialtychemicals.com In this context, it functions as a synthetic chromophore that binds to engineered apoproteins, which are proteins that require a cofactor or prosthetic group to become functional.

The binding of this compound to these apoproteins, often derived from bacterial phytochromes, induces a conformational change in the protein, leading to the formation of a holoprotein that exhibits fluorescence in the far-red region of the spectrum (approximately 710-770 nm). frontierspecialtychemicals.com This interaction is a form of ligand binding where the apoprotein is the receptor and this compound is the specific ligand that confers the fluorescent property.

The key aspects of these binding studies include:

Chromophore Assembly: The non-covalent binding of the dimethyl ester to the apoprotein pocket is a self-assembly process.

Fluorescence Activation: The protein environment is critical for inducing and modulating the fluorescence of the bound ligand, which is only weakly fluorescent in solution. frontierspecialtychemicals.com

Specificity: The design of the apoprotein's binding pocket can be tailored to favor the binding of specific biliverdin analogs, including the dimethyl ester.

These engineered fluorescent proteins are valuable tools in cellular and molecular biology for in vivo imaging, as their far-red fluorescence allows for deep tissue penetration and minimizes autofluorescence from biological samples.

| Protein System | Ligand | Outcome of Binding | Application |

| Engineered Apoflavoproteins (e.g., from bacterial phytochromes) | This compound | Formation of a fluorescent holoprotein | In vivo far-red bio-imaging |

| Small ultra-red fluorescent protein (smURFP) | Biliverdin (natural ligand) / this compound (synthetic ligand) | Activation of fluorescence | Biosensor for biliverdin |

Enzymatic Methylation and Demethylation Studies of this compound Analogs

The scientific literature available through the conducted searches does not provide specific examples of enzymatic methylation or demethylation of this compound or its close analogs in vitro. The methyl ester groups of this compound are typically introduced through chemical synthesis, for example, by reacting biliverdin IX alpha with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. researchgate.net This chemical esterification is a standard procedure for derivatization prior to analysis. nih.govnih.gov

While enzymatic methylation and demethylation are common biochemical reactions for a wide variety of substrates, including proteins, nucleic acids, and small molecules, dedicated enzymes that act on the propionate (B1217596) ester groups of biliverdin dimethyl esters have not been described in the reviewed literature. Research on biliverdin metabolism primarily focuses on the reduction of the central methene bridge by biliverdin reductase and the interactions of the parent compound, biliverdin, with various proteins. Studies on the modification of the propionic acid side chains have largely been confined to chemical synthesis to probe structure-activity relationships, as seen in the substrate specificity studies for biliverdin reductase. nih.gov Therefore, the enzymatic processes for adding or removing the methyl groups from this compound remain an area that is not documented in the provided search results.

Photophysical and Photochemical Research on Biliverdin Ix Alpha Dimethyl Ester

Excited State Dynamics and Fluorescence Properties of Biliverdin (B22007) IX Alpha Dimethyl Ester

The excited-state dynamics of biliverdin IX alpha dimethyl ester are characterized by remarkably fast non-radiative decay pathways, resulting in a very low fluorescence quantum yield in solution. rsc.org This behavior is a consequence of efficient internal conversion and conformational relaxation processes that rapidly depopulate the first excited singlet state (S1).

Femtosecond and picosecond time-resolved absorption and fluorescence spectroscopy have been instrumental in unraveling the complex sequence of events that follow photoexcitation. rsc.orgresearchgate.net In aprotic solvents, the excited-state decay is dominated by a rapid isomerization process. rsc.org In protic solvents, the dynamics become more intricate due to hydrogen bonding interactions between the chromophore and the solvent molecules. rsc.org

A study using ultrafast spectroscopy revealed multiple decay pathways for this compound in solution. rsc.org In protic solvents, a significant portion of the excited-state population (~70%) decays through an emissive pathway with a lifetime of approximately 800 femtoseconds. rsc.org A slower decay component with a timescale of about 30 picoseconds is associated with isomerization. rsc.org Furthermore, a much longer-lived emissive state (>300 ps) is observed, which decays in parallel with excited-state proton transfer to the solvent. rsc.org

Despite its low intrinsic fluorescence, this compound can exhibit enhanced fluorescence under certain conditions. For instance, it displays fluorescence maxima at 710 nm and 770 nm in ethanol (B145695) at room temperature. frontierspecialtychemicals.comfrontierspecialtychemicals.com The fluorescence intensity can be significantly increased upon complexation with metal ions, such as zinc, which restricts the conformational flexibility of the chromophore. researchgate.net

| Solvent Type | Dominant Decay Pathway | Timescale | Reference |

| Aprotic | Isomerization | ~2 ps | rsc.org |

| Protic | Emissive Decay | 800 fs | rsc.org |

| Protic | Isomerization | ~30 ps | rsc.org |

| Protic | Emissive Decay / Proton Transfer | >300 ps | rsc.org |

Photoisomerization Mechanisms of this compound

Photoisomerization, a light-induced change in the geometric arrangement of atoms, is a key deactivation pathway for the excited state of this compound. This process primarily involves rotation around the methine bridges connecting the pyrrole (B145914) rings. The molecule can exist in various conformations, and photoexcitation can trigger transitions between these different forms.

The photoisomerization of this compound can involve E-Z isomerization around the C=C double bonds of the methine bridges. researchgate.net Studies have suggested that the interconversion between different isomers can occur through both intramolecular and intermolecular proton transfers, as well as rotations around C-C single bonds. researchgate.net The specific pathway and efficiency of photoisomerization can be influenced by factors such as the solvent environment and the excitation wavelength. researchgate.netmuni.cz For instance, irradiation within the first electronic absorption band can lead to selective photocyclization, competing with E-Z isomerization of the central C-10 double bond. researchgate.net

Photoreactivity and Photodegradation Pathways of this compound in Solution

This compound exhibits reactivity towards singlet oxygen, a highly reactive form of oxygen that can be generated through photosensitization. This reactivity is relevant to its potential role as an antioxidant and also to the photodegradation of related molecules like bilirubin (B190676). nih.govnih.gov

The interaction with singlet oxygen can lead to the oxidation of the biliverdin molecule. One proposed mechanism involves the addition of singlet oxygen to the double bonds of the tetrapyrrole backbone, potentially forming an intermediate epoxide. nih.gov This can be followed by further reactions, such as ring-opening, leading to the formation of various oxidation products. nih.gov For example, in the presence of methanol (B129727), regioisomeric biladien-1,19-diones have been identified as products, formed by the addition of two vicinal trans-methoxy groups to the 4,5- or 15,16-double bonds. nih.gov

The quenching of singlet oxygen by this compound can occur through both physical quenching (deactivating singlet oxygen without being consumed) and chemical reaction (reacting with singlet oxygen). researchgate.net The rate of physical quenching has been measured to be significantly higher than the rate of chemical reaction. researchgate.net

Energy Transfer Processes Involving this compound as a Chromophore

The unique spectral properties of this compound make it an interesting chromophore for studying and utilizing energy transfer processes, particularly in the context of engineered fluorescent proteins. frontierspecialtychemicals.comfrontierspecialtychemicals.comnih.govwikipedia.org Although it has a low fluorescence quantum yield on its own, when incorporated into a protein scaffold, its photophysical properties can be modulated, and it can participate in efficient energy transfer.

Biliverdin and its derivatives serve as chromophores in far-red fluorescent proteins, which are valuable tools for in vivo imaging. frontierspecialtychemicals.comfrontierspecialtychemicals.comwikipedia.org In these systems, energy absorbed by the protein or another chromophore can be transferred to the biliverdin moiety, which then emits fluorescence in the far-red or near-infrared region of the spectrum. The mechanism of this energy transfer can involve through-bond or through-space interactions, with the efficiency depending on the distance and orientation between the donor and acceptor, as well as their spectral overlap. lanl.gov

Furthermore, energy transfer from bilirubin to biliverdin dimethyl ester has been observed, with a measured triplet energy transfer rate of 1.9 × 10⁹ M⁻¹ s⁻¹ in benzene. researchgate.net This indicates that biliverdin can act as an energy acceptor from other excited molecules.

| System | Energy Transfer Type | Significance | Reference |

| Far-Red Fluorescent Proteins | Intramolecular | Enables far-red fluorescence for bioimaging | frontierspecialtychemicals.comfrontierspecialtychemicals.comwikipedia.org |

| Bilirubin to Biliverdin Dimethyl Ester | Intermolecular (Triplet-Triplet) | Demonstrates role as an energy acceptor | researchgate.net |

Spectroscopic Probes Utilizing this compound in Model Biological Systems

The ability of this compound and the parent compound, biliverdin, to bind to proteins and exhibit altered spectroscopic properties has been exploited in the development of spectroscopic probes for model biological systems. nih.gov When biliverdin binds to a protein, its conformation can become more rigid, leading to changes in its absorption and fluorescence spectra. nih.gov

A notable application is its use as a chromophore in bacteriophytochrome-based fluorescent proteins. wikipedia.org These proteins can be expressed in cells, and the endogenously produced biliverdin binds to them, creating a fluorescent probe that can be used for in vivo imaging without the need for external addition of a chromophore. wikipedia.org The spectral properties of these probes can be sensitive to the local environment within the protein, allowing them to report on changes in protein conformation or interactions. nih.gov For example, the binding of biliverdin to the lipocalin protein Sandercyanin leads to a broad far-red absorbance, and the structural heterogeneity of the chromophore is influenced by the amino acid arrangement in the protein matrix. nih.gov

Analytical Methodologies for the Detection and Quantification of Biliverdin Ix Alpha Dimethyl Ester in Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Biliverdin (B22007) IX Alpha Dimethyl Ester Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of Biliverdin IX alpha dimethyl ester and its isomers. frontierspecialtychemicals.com The method's high resolution and sensitivity make it ideal for distinguishing between structurally similar bile pigments in complex mixtures. frontiersin.org

Research findings have led to the development of several robust HPLC methods. Reversed-phase chromatography is most commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation of biliverdin isomers, including the dimethyl ester, has been achieved using mobile phases consisting of acetonitrile (B52724) and water, often modified with agents like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. frontiersin.orgnih.gov For instance, one method for separating biliverdin isomers uses a mobile phase of 20 mM formic acid in acetone, though acetonitrile is often preferred due to its lower volatility and ability to provide more consistent retention times. nih.gov Another approach successfully separated this compound using a Synergi™ Fusion-RP C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA. frontiersin.org

Detection is typically performed using a photodiode array (PDA) or UV-Vis detector, set to the characteristic absorption maxima of the biliverdin chromophore (around 375 nm and 660 nm). nih.gov For more definitive identification and quantification, HPLC systems are often coupled with mass spectrometry (LC-MS). nih.govresearchgate.net LC-MS/MS analysis of the precursor ion for biliverdin (m/z 583.21) can confirm the identity of isomers based on their specific fragmentation patterns. nih.gov

Table 1: Examples of HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Synergi™ 4 µm Fusion-RP 80 Å C18 (250 x 10 mm) frontiersin.org | Ascentis RP-amide 2.7-mm C18 (10 cm × 2.1 mm) nih.gov |

| Mobile Phase | A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA frontiersin.org | A: Water, B: Acetonitrile nih.gov |

| Detection | UV-Vis / Mass Spectrometry (MS) frontiersin.org | Triple Quadrupole Mass Spectrometer (TQ-XS) nih.gov |

| Application | Separation of Biliverdin IX isomers frontiersin.org | LC-MS/MS validation of Biliverdin IX isomers nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for separating and identifying volatile and thermally stable compounds. However, this compound, due to its high molecular weight and polarity, is non-volatile and therefore not directly amenable to GC analysis. To overcome this limitation, derivatization is required. nih.gov This process chemically modifies the analyte to increase its volatility and thermal stability. researchgate.net

Common derivatization techniques for compounds with polar functional groups (like hydroxyl or amine groups) include silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. researchgate.net While the carboxylic acid groups of biliverdin are blocked in its dimethyl ester form, any residual polar functionalities would need to be derivatized.

Although the principle is well-established, specific, validated GC-MS methods for the analysis of derivatized this compound are not extensively reported in scientific literature. The development of such a method would involve:

Derivatization: Selecting a suitable reagent (e.g., BSTFA for silylation) to create a volatile derivative.

Separation: Optimizing GC conditions, including the column (e.g., a nonpolar silicone phase like HP-5ms), temperature program, and carrier gas flow rate. nih.gov

Detection: Using a mass spectrometer to identify the derivative based on its unique mass spectrum and fragmentation pattern.

The complexity of the derivatization step and the availability of robust LC-MS methods mean that GC-MS is less commonly used for this specific compound.

Spectrophotometric and Fluorometric Assays for this compound Quantification In Vitro

Spectrophotometric and fluorometric methods provide rapid and sensitive means for quantifying this compound in vitro, particularly in purified or semi-purified samples. These techniques are based on the molecule's inherent ability to absorb and emit light.

Spectrophotometry: this compound exhibits a characteristic absorption spectrum in solvents like methanol (B129727), with two primary peaks: a sharp, intense Soret band around 375 nm and a broader band in the visible region at approximately 650 nm. nih.gov The intensity of these peaks is directly proportional to the concentration of the compound, following the Beer-Lambert law, which allows for quantification. nih.gov The position of the long-wavelength band is highly sensitive to acid; in the presence of a molar excess of HCl, the peak can shift to a longer wavelength (by 35-50 nm) with a near-doubling of the maximum absorption. nih.gov

Fluorometry: While this compound has intrinsically weak fluorescence, its emission properties can be significantly enhanced. frontierspecialtychemicals.com In ethanol (B145695) at room temperature, it displays fluorescence maxima at 710 nm and 770 nm. frontierspecialtychemicals.com The fluorescence intensity can be dramatically increased upon complexation with metal ions, such as zinc. This property can be exploited to develop highly sensitive fluorescence-based assays. The spectral properties are influenced by the solvent environment and pH.

Table 2: Spectral Properties of this compound

| Parameter | Wavelength/Value | Solvent/Condition | Reference |

|---|---|---|---|

| UV-Vis Absorption Maxima | ~375 nm, ~650 nm | Methanol | nih.gov |

| Fluorescence Maxima | 710 nm, 770 nm | Ethanol | frontierspecialtychemicals.com |

| Molar Absorption Coefficient (ε) | Varies by isomer and solvent | DMSO | frontiersin.org |

Electrophoretic Separation Techniques for this compound and Its Metabolites

Electrophoretic techniques, such as capillary electrophoresis (CE), separate molecules based on their size and charge in an electric field. These methods are highly efficient for the analysis of charged species.

This compound itself is a neutral molecule, as its carboxylic acid functional groups are esterified. This lack of a net charge makes it an unsuitable candidate for traditional electrophoretic separation techniques. The scientific literature does not prominently feature electrophoretic methods for the analysis of this specific ester.

However, electrophoretic techniques would be highly applicable to the analysis of its related, more polar metabolites, such as biliverdin (which possesses free carboxylic acid groups) or its conjugates. At an appropriate pH, these acidic groups would be deprotonated, giving the molecules a negative charge and allowing them to migrate in an electric field. Therefore, while not used for the ester directly, electrophoresis remains a relevant technique for studying the broader metabolic pathways involving biliverdin and its derivatives.

Validation and Optimization of Analytical Procedures for this compound in Complex Research Samples

The validation of any analytical method is essential to ensure its reliability, reproducibility, and accuracy. The process of validating an analytical procedure for this compound, whether by HPLC or spectrophotometry, involves assessing several key performance characteristics according to international guidelines.

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers or impurities. In HPLC, this is demonstrated by achieving baseline separation of peaks. For LC-MS, it involves monitoring unique precursor-product ion transitions. nih.gov

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For spectrophotometric methods, this is confirmed by adherence to the Beer-Lambert law. nih.gov For chromatographic methods, a calibration curve is generated by plotting peak area against concentration, and the coefficient of determination (R²) is calculated.

Accuracy: The closeness of the test results to the true value. It is often assessed by spike/recovery experiments, where a known amount of pure this compound is added to a blank matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.

Optimization involves adjusting these parameters to achieve the desired performance, such as improving resolution, reducing run time in HPLC, or enhancing sensitivity in spectroscopic assays, especially when dealing with complex biological matrices. frontierspecialtychemicals.com

Interactions of Biliverdin Ix Alpha Dimethyl Ester with Biological Macromolecules in Model Systems

Protein-Ligand Binding Studies of Biliverdin (B22007) IX Alpha Dimethyl Ester with Recombinant Proteins

Direct quantitative studies on the binding affinity of Biliverdin IX alpha dimethyl ester to recombinant proteins are not extensively documented in available research. Its primary role in this context is as an analytical standard to confirm the identity of biliverdin IXα produced by recombinant enzymes, particularly heme oxygenase (HO). In these experimental setups, heme is degraded by the recombinant HO enzyme, and the resulting product is extracted, methylated to form the dimethyl ester, and then compared to a pure standard of this compound using HPLC. researchgate.net This confirms the regiospecificity and catalytic activity of the enzyme. researchgate.net

While direct binding constant determination is scarce, some studies allude to its interaction with other molecules. For instance, early research provided evidence that this compound can quench singlet oxygen, an interaction relevant to its potential role in mitigating photo-oxidation, which implies a transient interaction with this reactive oxygen species. scribd.comnih.gov

Table 1: Application of this compound in Protein Studies

| Application | Purpose | Protein System Example | Analytical Technique |

|---|---|---|---|

| Product Identification | To confirm the enzymatic production of biliverdin IXα | Recombinant Heme Oxygenase (HemO) from Neisseria meningitidis | High-Performance Liquid Chromatography (HPLC) |

Investigation of this compound Interactions with Lipids and Membrane Mimetics

There is a notable lack of direct research findings concerning the specific interactions between this compound and lipids or membrane mimetics like liposomes. However, studies on its parent compound, biliverdin, have shown that it can protect multilamellar liposomes from oxidation, suggesting that the tetrapyrrole backbone has antioxidant capabilities within a lipid environment. scribd.com The esterification of the carboxyl groups in the dimethyl ester derivative would significantly alter its amphiphilic character, likely leading to different modes of interaction with lipid bilayers compared to the non-esterified biliverdin, though specific studies on this are not available.

Characterization of this compound Adducts with Model Peptides and Nucleic Acids

Direct evidence for the formation of adducts between this compound and model peptides or nucleic acids is limited. However, research on the natural degradation of heme in specific organisms provides a compelling model for how the biliverdin core can form covalent linkages with amino acid residues.

In the mosquito Aedes aegypti, a novel heme degradation product was identified as biglutaminyl-biliverdin IXα. nih.gov This molecule consists of a biliverdin IXα core where both propionate (B1217596) side chains are amidated via covalent bonds to two glutamine residues. nih.gov This discovery demonstrates that the propionate side chains of biliverdin are reactive sites for forming peptide adducts. Although this adduct involves the non-esterified biliverdin, it serves as a structural precedent for potential, synthetically-formed adducts with the dimethyl ester derivative. The characterization of this natural adduct was performed using tandem electrospray ionization mass spectrometry (ESI-MS). nih.gov

Table 2: ESI-MS Characterization of Biglutaminyl-Biliverdin IXα

| Analysis Step | Parent Ion (m/z) | Fragment Ion (m/z) | Inferred Neutral Loss | Interpretation |

|---|---|---|---|---|

| MS Analysis | 839.3 ([M+H]⁺) | N/A | N/A | Molecular mass of the biglutaminyl-biliverdin adduct. |

| Tandem MS (MS²) | 839.3 | 711 | 128 Da | Loss of one glutamine residue. |

| MS³ Analysis | 711 | 583.2 | 128 Da | Loss of the second glutamine residue, yielding the protonated biliverdin IXα core. |

Data sourced from structural analysis of the Aedes aegypti pigment. nih.gov

No studies were found detailing the interaction or adduct formation of this compound with nucleic acids.

Allosteric Modulation of Enzyme Activity by this compound in In Vitro Assays

There is no direct evidence from the reviewed literature to suggest that this compound functions as an allosteric modulator of enzyme activity. Studies on related enzymes, such as biliverdin reductase, have explored allosteric regulation, but these investigations focus on modulation by other factors like coenzymes or mutations, not by the dimethyl ester ligand. The primary utility of the compound remains in the analytical realm rather than as a known bioactive modulator.

Structural Basis of Macromolecular Recognition of this compound

The structural basis for the recognition of this compound by macromolecules has not been directly elucidated through techniques like co-crystallization with a protein. However, insights can be inferred from the crystal structure of the dimethyl ester molecule itself and the known structures of enzymes that bind its parent compound, biliverdin IXα.

The crystal structure of this compound reveals a helical conformation. Within the crystal, two molecules are linked into a dimer through hydrogen bonds between the pyrrolone rings. This inherent conformational preference is a key determinant of how it might be recognized by a binding pocket.

The recognition of the parent compound, biliverdin IXα, is well-understood in the context of biliverdin reductase. The crystal structure of this enzyme shows a defined active site cleft where the biliverdin substrate binds. Recognition is mediated by a series of interactions, including hydrogen bonds and electrostatic interactions involving the propionate side chains of biliverdin. The esterification of these propionate groups in this compound would eliminate the negative charges and the hydrogen bond-donating capability of the carboxylic acids, replacing them with bulkier, more hydrophobic methyl ester groups. This fundamental chemical change means that its recognition by a protein binding site designed for biliverdin IXα would be significantly different and likely weaker, as the key electrostatic anchoring points would be lost. This difference underlies its primary use as an analytical tool rather than a biological substrate for enzymes like biliverdin reductase.

Computational and Theoretical Chemistry Studies of Biliverdin Ix Alpha Dimethyl Ester

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of Biliverdin (B22007) IX Alpha Dimethyl Ester

Quantum mechanical calculations are fundamental to understanding the electronic structure that governs the spectroscopic properties and reactivity of Biliverdin IX alpha dimethyl ester. Early studies laid the groundwork for understanding the electronic transitions of biliverdin isomers, noting that the absorption spectra are characterized by a broad band around 650 nm and a sharper band near 375 nm in methanol (B129727). These bands are highly sensitive to the chemical environment, particularly to acidity. nih.gov

More advanced computational models, often combining quantum mechanics with molecular mechanics (QM/MM), have been employed to investigate the reactivity of biliverdin within complex biological systems. For instance, QM/MM studies on human biliverdin-IXα reductase (hBVR-A) have explored the catalytic mechanism of biliverdin reduction to bilirubin (B190676). These calculations help to elucidate the preferred reaction pathways, such as whether the reaction proceeds via a protonation-first or a hydride transfer-first mechanism. rsc.org Such studies provide critical insights into the role of the protein environment in modulating the reactivity of the biliverdin core.

Recent research has also utilized quantum chemistry calculations to understand the photoisomerization of this compound, suggesting that isomerization at the C15=C16 double bond is more probable than at the C10=C11 bond. rsc.org This contrasts with earlier models and highlights the power of modern computational methods to refine our understanding of these photochemical processes.

Molecular Dynamics (MD) Simulations of this compound in Solvents and Protein Environments

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of this compound in different environments. MD simulations can reveal how the flexibility of the molecule is influenced by its surroundings, such as solvents or the binding pocket of a protein. mdpi.com

A key study combined femtosecond- and picosecond-resolved absorption and fluorescence spectroscopy with MD simulations to investigate the excited-state dynamics of this compound in various solvents. rsc.org In aprotic solvents like chloroform (B151607), the molecule exhibits different excited-state relaxation pathways compared to protic solvents like methanol. rsc.orgrsc.org In protic solvents, hydrogen bonding interactions between the solute and solvent lead to more complex dynamics, including an emissive pathway and the possibility of excited-state proton transfer. rsc.orgrsc.org

The following table summarizes the key excited-state decay pathways and their associated timescales for this compound in different solvent types, as revealed by ultrafast spectroscopy and supported by MD simulations.

| Solvent Type | Decay Pathway | Associated Timescale | Percentage of Population | Key Feature |

| Aprotic (e.g., Chloroform) | Internal Conversion | ~1.6 ps | >95% | "Dark" channel, non-radiative |

| Aprotic (e.g., Chloroform) | Isomerization (D-ring twist) | ~30 ps | ~5% | Leads to a luminous state |

| Protic (e.g., Methanol) | Emissive Pathway | ~800 fs | ~70% | Ultrafast decay |

| Protic (e.g., Methanol) | Isomerization | ~30 ps | - | Similar to aprotic solvents |

| Protic (e.g., Methanol) | Emissive Decay / Proton Transfer | >300 ps | - | Slower decay channel |

Data sourced from ultrafast spectroscopy studies of biliverdin dimethyl ester. rsc.orgrsc.org

In protein environments, MD simulations have been used to study the binding of Biliverdin IX alpha and its analogues to human biliverdin-IXα reductase. rsc.org These simulations, often coupled with docking studies, help to understand the specific interactions that stabilize the ligand within the active site and the conformational changes that occur upon binding. rsc.org

Density Functional Theory (DFT) Applications to Spectroscopic Properties of this compound

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting and interpreting the spectroscopic properties of this compound. These methods are used to calculate absorption and emission spectra, vibrational frequencies, and other properties that can be directly compared with experimental data. researchgate.netnih.gov

TD-DFT calculations have been systematically applied to assess the performance of various functionals in predicting the absorption maxima of biliverdin. researchgate.net The choice of functional can significantly impact the accuracy of the predicted spectra. For instance, studies on bacteriophytochromes have shown that while many functionals predict a blue-shifted spectrum compared to experimental results, the BLYP functional provides a closer agreement. researchgate.net

The table below presents a comparison of different DFT functionals and their predicted absorption maxima for the Q-band of the biliverdin chromophore in a protein environment, highlighting the variability and importance of functional selection.

| DFT Functional | Predicted Absorption Maximum (nm) | Deviation from Experiment (nm) |

| BLYP | 692 | -8 |

| B3LYP | 665 | -35 |

| PBE0 | 657 | -43 |

| CAM-B3LYP | 644 | -56 |

Experimental maximum at 700 nm. Data from QM/MM calculations on a bacteriophytochrome. researchgate.net

DFT calculations have also been crucial in supporting experimental findings from vibrational spectroscopy. For example, DFT has been used to confirm the persistence of specific hydrogen-bonded structures in solution and to interpret vibrational circular dichroism (VCD) spectra. mdpi.com These calculations help to assign specific vibrational modes and to understand how they are affected by the molecule's conformation and environment.

Computational Prediction of this compound Conformations and Tautomers

This compound is a flexible molecule that can adopt various conformations and exist in different tautomeric forms. Computational methods are essential for exploring this complex potential energy surface. X-ray crystallography has shown that in the solid state, biliverdin adopts a helical, "lockwasher" conformation. mdpi.com In solution, it is expected to exist as a racemic mixture of two rapidly interconverting enantiomeric helices. mdpi.com

Computational studies have investigated the different configurational isomers of this compound. For example, resonance Raman spectroscopy, in conjunction with computational analysis, has been used to propose an EZZ configuration for one of the photoisomers, complementing the previously assigned ZZE configuration for another. nih.gov

The flexibility of the tetrapyrrole backbone allows for a variety of shapes. While the helical conformation is predominant, other more extended or folded structures are also possible, depending on the solvent and other environmental factors. DFT geometry optimizations are frequently used to determine the relative energies of these different conformations and to understand the factors that stabilize them. mdpi.com The esterification of the propionic acid side chains in the dimethyl ester derivative influences its conformational preferences compared to the free acid, primarily by altering its solubility and hydrogen bonding capabilities. rsc.org

In Silico Docking and Ligand-Protein Interaction Modeling with this compound

In silico docking and other ligand-protein interaction models are used to predict and analyze how this compound binds to proteins. These computational techniques are particularly valuable for understanding enzyme-substrate interactions and the allosteric regulation of protein function.

Induced fit docking (IFD) has been employed to model the binding of Biliverdin IX alpha to human biliverdin-IXα reductase. rsc.org This method accounts for the flexibility of both the ligand and the protein's active site, providing a more realistic model of the binding process. Such studies have identified key amino acid residues involved in substrate binding and have helped to explain the stereochemistry of the enzymatic reduction. rsc.orgnih.gov

The interaction of biliverdin with other proteins, such as human serum albumin (HSA), has also been investigated. Fluorescence spectroscopy, combined with computational modeling, has revealed complex allosteric interactions. For example, the binding of biliverdin to the heme site on HSA can modulate the binding of other drugs to different sites on the protein. These studies highlight that the effect of biliverdin on ligand binding can be concentration-dependent, suggesting the presence of secondary binding sites on the protein.

The following table lists some of the proteins that have been studied computationally for their interaction with biliverdin and its derivatives.

| Protein | Computational Method(s) | Key Findings |

| Human Biliverdin-IXα Reductase (hBVR-A) | Induced Fit Docking (IFD), QM/MM, MD Simulations | Elucidation of binding modes, identification of key active site residues, investigation of the catalytic mechanism. rsc.org |

| Human Serum Albumin (HSA) | Fluorescence Spectroscopy, Docking | Demonstration of allosteric modulation of drug binding, concentration-dependent effects. |

| Bacteriophytochromes | QM/MM, TD-DFT | Investigation of chromophore protonation states and their effect on spectroscopic properties. researchgate.net |

Future Research Directions and Emerging Paradigms for Biliverdin Ix Alpha Dimethyl Ester Research

Exploration of Novel Synthetic Pathways for Biliverdin (B22007) IX Alpha Dimethyl Ester Analogs

The synthesis of biliverdin IX alpha dimethyl ester and its analogs is a cornerstone of ongoing research, providing essential materials for a deeper understanding of the structure-function relationship of bilins. nih.gov Current methodologies often involve the esterification of biliverdin, which can be extracted from natural sources like emu eggshells, to improve its solubility and reactivity for research purposes. ontosight.airesearchgate.net

Future research is focused on developing more efficient and regioselective synthetic routes. This includes the exploration of novel reaction modes, such as acid-promoted dimerizations of biliverdin IXα dimethyl ester, which can yield a variety of structurally unique bilatriene dimers. rsc.orgresearchgate.net By carefully controlling reaction conditions like acid concentration and temperature, researchers can direct the synthesis towards specific products. rsc.orgresearchgate.net The development of these novel pathways is crucial for producing a diverse library of analogs, which can be used to probe the specific interactions and functions of biliverdin in various biological contexts.

A significant challenge in the synthesis of biliverdin derivatives is the potential for the formation of isomeric mixtures. acs.org Therefore, a key area of future research will be the development of synthetic strategies that minimize the production of unwanted isomers and simplify the purification process. This will likely involve the use of advanced catalytic systems and a deeper understanding of the reaction mechanisms at play.

Advanced Spectroscopic Methodologies for In Situ this compound Studies

Spectroscopic techniques are indispensable for characterizing the structure and dynamics of this compound. nih.gov Traditional methods like UV-vis spectroscopy have been instrumental in determining the absorption spectra of biliverdin IX dimethyl ester, which typically shows a broad band around 650 nm and a sharper band near 375 nm in methanol (B129727). nih.gov However, the long-wavelength band is highly sensitive to the presence of acid, which can cause significant shifts in the absorption maximum. nih.gov

The future of spectroscopic analysis lies in the application of more advanced, time-resolved techniques for in situ studies. Ultrafast spectroscopy, with femtosecond and picosecond time resolution, is revealing complex excited-state dynamics of this compound in solution that were previously unobservable. rsc.orgrsc.org These studies are providing unprecedented insights into the pathways of excited-state depopulation, including isomerization and proton transfer, which are influenced by the solvent environment. rsc.orgrsc.org

Resonance Raman spectroscopy is another powerful tool for studying the vibrational modes of this compound and its isomers. nih.gov By comparing the resonance Raman spectra of different isomers, researchers can gain insights into their structural similarities and differences, even for photoisomers. nih.gov The integration of these advanced spectroscopic methods will be critical for a comprehensive understanding of the photophysics and photochemistry of this compound.

| Spectroscopic Technique | Information Gained | Key Findings |

| UV-vis Spectroscopy | Absorption spectra, sensitivity to acid | Broad absorption at ~650 nm and a sharp band at ~375 nm in methanol; long-wavelength band is acid-sensitive. nih.gov |

| Ultrafast Spectroscopy | Excited-state dynamics, isomerization, proton transfer | Reveals complex decay pathways on femtosecond and picosecond timescales, influenced by solvent. rsc.orgrsc.org |

| Resonance Raman Spectroscopy | Vibrational modes, structural comparison of isomers | Provides detailed structural information and allows for the characterization of photoisomers. nih.gov |

Elucidation of Undiscovered Enzymatic Pathways Involving this compound

While this compound itself is not a direct player in the primary enzymatic pathway of heme degradation, its study provides valuable insights into the broader context of biliverdin metabolism. ontosight.ai The conversion of biliverdin to bilirubin (B190676) is a critical step catalyzed by biliverdin reductase. ontosight.ai The enzymatic conversion of heme to biliverdin IXα is a stereospecific process, with heme oxygenase playing a key role. nih.gov

Future research will likely focus on identifying and characterizing novel or secondary enzymatic pathways that may involve biliverdin IX alpha or its analogs. Computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) calculations, are being employed to investigate the catalytic mechanisms of enzymes like biliverdin-IXβ reductase. nih.gov These studies can help to elucidate the step-by-step process of biliverdin reduction and identify key amino acid residues involved in catalysis. nih.gov

Furthermore, the promiscuity of certain enzymes, such as biliverdin-IXbeta reductase (also known as flavin reductase), which can act on a variety of substrates including different biliverdin isomers, suggests that there may be undiscovered metabolic routes. nih.gov Investigating these alternative pathways could reveal new regulatory mechanisms and biological functions associated with biliverdin metabolism.

Development of Advanced In Vitro Models Utilizing this compound

To bridge the gap between in vitro experiments and in vivo reality, the development of advanced cell culture models is paramount. researchgate.net Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex microenvironment of tissues. nih.gov Consequently, there is a growing shift towards three-dimensional (3D) cell culture models, such as spheroids and organoids, which offer higher physiological relevance. researchgate.netnih.gov

Future research will increasingly utilize these 3D models to study the effects and metabolism of biliverdin and its derivatives in a more contextually accurate setting. For instance, 3D liver models, composed of multiple cell types like hepatocytes, hepatic stellate cells, and endothelial cells, can provide a more realistic platform for investigating hepatic metabolism and toxicity. nih.govmdpi.com These models can be used to assess how this compound or its analogs are processed and what their downstream effects might be on cellular function.

Organ-on-a-chip (OOC) technology represents a further leap forward, allowing for the creation of microfluidic devices that simulate the functions of entire organs or even multi-organ systems. mdpi.com The integration of this compound into these advanced in vitro systems will enable researchers to study its interactions and metabolic fate with unprecedented detail and physiological relevance. nih.govmdpi.com

| In Vitro Model | Key Features | Potential Applications for Biliverdin Research |

| 2D Cell Culture | Monolayer of cells | Basic studies of cellular uptake and cytotoxicity. nih.gov |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates | More realistic cell-cell interactions, studies of metabolism in a tissue-like context. researchgate.netnih.gov |

| Organ-on-a-Chip (OOC) | Microfluidic devices simulating organ function | Dynamic studies of metabolism, transport, and multi-organ interactions. mdpi.com |

| 3D Bioprinting | Precise placement of cells and biomaterials | Creation of complex, structured tissue models for highly specific investigations. nih.gov |

Integration of Multi-Omics Data in this compound Pathway Analysis (excluding human clinical omics)

The era of "big data" has arrived in biological research, and the integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) holds immense promise for unraveling the complexities of biliverdin pathways. nih.gov By combining these different layers of biological information, researchers can gain a more holistic understanding of how genetic variations and environmental factors influence biliverdin metabolism and its downstream effects. nih.gov

Future research will focus on developing and applying sophisticated computational tools to integrate multi-omics data from non-human model organisms. nih.gov For example, genome-scale metabolic networks (GSMNs) can be used to predict how changes in gene and protein expression affect metabolic pathways, including those related to biliverdin. nih.gov This approach can help to identify novel genes, proteins, and metabolites that play a role in biliverdin metabolism and function.

By analyzing multi-omics data from animal models, researchers can identify conserved pathways and regulatory mechanisms that are likely to be relevant to other species. This integrated approach will be crucial for building comprehensive models of biliverdin metabolism and for identifying new avenues for research into its diverse biological roles.

Q & A

Q. What analytical methods are recommended for identifying and differentiating Biliverdin IXα dimethyl ester from other isomers?

Biliverdin IXα dimethyl ester can be distinguished from β, γ, and δ isomers using high-performance liquid chromatography–mass spectrometry (HPLC-MS) . The dimethyl esters are separated based on retention times and fragmentation patterns. For example, the IXα isomer exhibits a fragment ion at m/z 312 due to cleavage at the c-mesocarbon, while IXc shows a fragment at m/z 580 . Thin-layer chromatography (TLC) is also used to assess polarity differences, with methylation reducing polarity and aiding in isomer differentiation .

Q. How can Biliverdin IXα dimethyl ester be quantified in biological samples such as plasma or bile?

Quantification requires HPLC coupled with UV-Vis detection , leveraging the compound’s absorbance at 375 nm. In bile or plasma, extraction protocols (e.g., ethyl acetate partitioning) are followed by derivatization (methylation) to stabilize the compound for analysis. Normal-phase HPLC separates isomers, with integration of UV traces providing concentration ratios (e.g., 86:14 for β/δ isomers in mixed samples) .

Q. What are the primary biological sources of Biliverdin IXα dimethyl ester?

Biliverdin IXα is the major product of heme degradation catalyzed by heme oxygenase in mammals. Its dimethyl ester form arises from artificial derivatization (e.g., treatment with methanol and HCl) for analytical purposes. Natural accumulation occurs in pathologies like obstructive cholestasis, where impaired biliverdin reductase activity leads to elevated levels in plasma .

Advanced Research Questions

Q. What challenges arise in achieving regiochemical specificity during Biliverdin IXα dimethyl ester synthesis?

Despite enzymatic catalysis (e.g., using NADP+-ferredoxin reductase systems), regiospecificity is not absolute. For example, reactions with heme complexes yield ~14% non-α isomers (IXβ, γ, δ), complicating purification. Mass spectrometry and HPLC are critical to confirm isomer ratios and optimize reaction conditions (e.g., electron donor selection) to favor α-form production .

Q. How do conformational dynamics of Biliverdin IXα dimethyl ester affect its spectroscopic properties?

Biliverdin IXα dimethyl ester exists in multiple non-equilibrium conformers at room temperature, as shown by excitation spectra and excited-state lifetime variations. Conformational interconversion requires heating or sonication, which alters fluorescence quantum yields (e.g., from 0.04 at 298 K to 0.81 at 77 K in constrained analogs). These dynamics must be controlled in photophysical studies to ensure reproducibility .

Q. What experimental evidence supports or contradicts the antioxidant role of Biliverdin IXα and its derivatives?

While Biliverdin IXα participates in a redox cycle with bilirubin (via biliverdin reductase), in vitro studies show its antioxidant capacity is oxygen-dependent. At 2% O₂, bilirubin suppresses lipid peroxidation more effectively than α-tocopherol, but this effect diminishes at higher oxygen levels. Controversy exists over whether this cycle is a major cellular defense mechanism, as knockout models show minimal oxidative stress .

Q. How can researchers resolve contradictions in the biological activity of Biliverdin IXα dimethyl ester derivatives?

Comparative assays using photo-transformed biliverdin (UV-irradiated) and dimethyl ester derivatives reveal side-chain modifications (e.g., esterification) alter activity. For example, dimethyl esters lose potency in Xenopus laevis dorsal axis development assays, highlighting the need to validate biological effects using both natural and derivatized forms .

Q. What methodologies optimize the separation of Biliverdin IXα dimethyl ester from co-eluting isomers in HPLC?

Using reverse-phase C18 columns with isocratic elution (e.g., methanol/water/acetic acid mixtures) improves resolution. For example, 15-phenylbiliverdin IXγ and 5-phenylbiliverdin IXβ co-elute at 31.0 min, but adjusting solvent polarity or column temperature can enhance separation. Spectral deconvolution (λmax = 393 nm for IXα) further aids identification .

Methodological Best Practices

- Isomer Purity Validation : Always combine HPLC retention data with MS/MS fragmentation (e.g., m/z 312 for IXα) to confirm identity .

- Antioxidant Assays : Conduct experiments under physiologically relevant O₂ levels (2–5%) to avoid overestimating effects .

- Biological Activity Testing : Compare native biliverdin with dimethyl esters to account for side-chain modifications impacting function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.